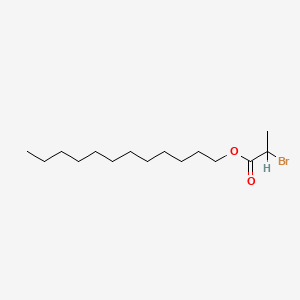

Dodecyl 2-bromopropanoate

CAS No.: 74988-05-9

Cat. No.: VC3688838

Molecular Formula: C15H29BrO2

Molecular Weight: 321.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74988-05-9 |

|---|---|

| Molecular Formula | C15H29BrO2 |

| Molecular Weight | 321.29 g/mol |

| IUPAC Name | dodecyl 2-bromopropanoate |

| Standard InChI | InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14H,3-13H2,1-2H3 |

| Standard InChI Key | RXTSHIDRCASANN-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCOC(=O)C(C)Br |

| Canonical SMILES | CCCCCCCCCCCCOC(=O)C(C)Br |

Introduction

Physical and Chemical Properties

Structural Characteristics

Dodecyl 2-bromopropanoate features a molecular structure consisting of a dodecyl chain (C12H25) connected to a 2-bromopropanoate moiety through an ester linkage. This structural arrangement contributes to its distinctive chemical behavior and applications in synthesis pathways.

| Property | Value |

|---|---|

| Molecular Formula | C15H29BrO2 |

| Molecular Weight | 321.29 g/mol |

| CAS Registry Number | 74988-05-9 |

| IUPAC Standard InChIKey | RXTSHIDRCASANN-UHFFFAOYSA-N |

Physical Properties

The physical characteristics of Dodecyl 2-bromopropanoate significantly influence its handling, storage, and application in laboratory and industrial settings.

| Physical Property | Value |

|---|---|

| Physical State | Liquid at room temperature |

| Density | Approximately 0.99 g/cm³ |

| Boiling Point | Approximately 330°C |

| Solubility | Soluble in organic solvents such as ethanol |

The compound's relatively high boiling point is attributed to its substantial molecular weight and intermolecular forces associated with its structure . Its solubility characteristics align with typical ester compounds, showing good dissolution in common organic solvents while exhibiting limited solubility in water.

Synthesis and Preparation Methods

Standard Synthetic Routes

The preparation of Dodecyl 2-bromopropanoate typically follows established organic chemistry procedures focused on esterification reactions. The primary synthetic route involves the reaction between n-dodecanol and 2-bromopropionyl halogenide to form the ester bond .

The specific preparation method often includes heating 2-bromopropionic acid with excess dodecanol in the presence of an alkali catalyst . This reaction can be represented as:

2-Bromopropionic acid + n-Dodecanol → Dodecyl 2-bromopropanoate + H2O

Reaction Conditions and Optimization

Successful synthesis of high-purity Dodecyl 2-bromopropanoate requires careful control of reaction parameters:

| Parameter | Optimal Conditions |

|---|---|

| Temperature | Elevated (typically 60-80°C) |

| Catalyst | Alkali catalyst (commonly sodium hydroxide) |

| Reactant Ratio | Excess dodecanol to drive reaction completion |

| Reaction Time | Several hours to ensure complete conversion |

| Purification | Distillation or column chromatography |

These conditions ensure optimal yield and purity of the final product, which is crucial for its subsequent use in the synthesis of transdermal penetration enhancers .

Analytical Characterization

Chromatographic Analysis

Gas chromatography represents a primary method for analyzing Dodecyl 2-bromopropanoate, providing valuable data for identification and purity assessment.

| Parameter | Specification |

|---|---|

| Column Type | Capillary |

| Active Phase | OV-101 |

| Temperature | 200°C (isothermal) |

| Kovats Retention Index | 1911 |

| Column Length | 15 m |

| Column Diameter | 0.22 mm |

These chromatographic parameters, as reported by Komárek, Hornová, et al. (1983), provide reliable identification of the compound in analytical settings .

Spectroscopic Identification

While specific spectroscopic data for Dodecyl 2-bromopropanoate is limited in the available literature, typical characterization would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques collectively confirm the structural identity and purity of the synthesized compound.

Applications in Pharmaceutical Research

Precursor to Transdermal Penetration Enhancers

The most significant application of Dodecyl 2-bromopropanoate lies in its role as a key intermediate in the synthesis of dodecyl 2-(N,N-dimethylamino)propionate (DDAIP), a biodegradable transdermal penetration enhancer .

The transformation involves reacting Dodecyl 2-bromopropanoate with dimethylamine through a nucleophilic substitution reaction:

Dodecyl 2-bromopropanoate + Dimethylamine → Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP)

This synthetic pathway demonstrates the compound's value in creating specialized pharmaceutical excipients .

Impact on Drug Delivery Research

The derivatives of Dodecyl 2-bromopropanoate, particularly DDAIP, have shown remarkable enhancement of transdermal drug delivery. Research findings demonstrate that DDAIP significantly increases the transepidermal delivery of various drug substances:

| Drug | Enhancement Factor Compared to Azone | Enhancement Factor Compared to Lauryl Alcohol |

|---|---|---|

| Indomethacin | 4.7 times | 7.5 times |

| Clonidine | 1.7 times | 3.1 times |

| Hydrocortisone | 2.4 times | 2.8 times |

These findings underscore the indirect yet crucial role of Dodecyl 2-bromopropanoate in advancing transdermal drug delivery technologies .

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

Dodecyl 2-bromopropanoate possesses a reactive α-bromoester functionality that readily undergoes nucleophilic substitution reactions. The bromine atom at the α-position serves as an excellent leaving group, facilitating substitution by various nucleophiles.

This reactivity is exemplified in the synthesis of DDAIP, where dimethylamine acts as the nucleophile, replacing the bromine atom to form the amino derivative .

Ester Hydrolysis

As an ester, Dodecyl 2-bromopropanoate can undergo hydrolysis under acidic or basic conditions, yielding 2-bromopropionic acid and dodecanol. This susceptibility to hydrolysis has implications for its stability in various formulations and environmental conditions.

Structural Comparison with Related Compounds

Understanding Dodecyl 2-bromopropanoate in relation to similar compounds provides valuable insights into its unique properties and applications.

Comparison with Other Alkyl 2-Bromopropanoates

Dodecyl 2-bromopropanoate belongs to a family of alkyl 2-bromopropanoates that differ in the length of their alkyl chains. The dodecyl (C12) variant offers a specific balance of properties that makes it particularly suitable for certain applications:

| Compound | Alkyl Chain Length | Relative Lipophilicity | Typical Applications |

|---|---|---|---|

| Methyl 2-bromopropanoate | C1 | Low | General organic synthesis |

| Ethyl 2-bromopropanoate | C2 | Low | Laboratory-scale reactions |

| Dodecyl 2-bromopropanoate | C12 | High | Precursor to transdermal enhancers |

The longer alkyl chain in Dodecyl 2-bromopropanoate confers enhanced lipophilicity, which proves advantageous for applications in transdermal drug delivery systems.

Comparison with DDAIP (Its Derivative)

While Dodecyl 2-bromopropanoate serves primarily as a synthetic intermediate, its derivative DDAIP has direct pharmaceutical applications:

| Property | Dodecyl 2-bromopropanoate | DDAIP |

|---|---|---|

| Primary Function | Synthetic intermediate | Transdermal penetration enhancer |

| Biodegradability | Not specifically reported | Demonstrated biodegradability with porcine esterase |

| Direct Pharmaceutical Use | Limited | Extensive (enhances transdermal delivery) |

This comparison highlights the transformation of Dodecyl 2-bromopropanoate from a chemical intermediate to a compound with significant pharmaceutical applications through a relatively straightforward chemical modification .

Research Significance and Future Directions

The continued investigation of Dodecyl 2-bromopropanoate and its derivatives represents an important area in pharmaceutical research, particularly in addressing challenges in drug delivery systems.

Future research directions may include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of additional derivatives with enhanced permeation properties

-

Investigation of alternative applications beyond transdermal drug delivery

-

Detailed mechanistic studies of its reactions and transformations

The compound's role as a precursor to biodegradable penetration enhancers aligns with contemporary pharmaceutical trends toward more biocompatible and effective drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume